(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol
Description
Properties
IUPAC Name |
(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-12-8-4-6(2-3-10-8)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCHLOHTGRFVDW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=CC(=C1)[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol, commonly referred to as a pyridyl amino alcohol, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 172.20 g/mol. It features a chiral center at the second carbon, which contributes significantly to its biological properties. The methoxy-substituted pyridine ring enhances its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is hypothesized that the compound may act as an enzyme inhibitor , modulating metabolic pathways and physiological responses. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, facilitating binding to active sites of enzymes or receptors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that the compound can inhibit enzymes involved in metabolic pathways, potentially impacting various physiological processes.
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
Data Table: Biological Activity Summary
Case Studies
-
Enzyme Inhibition Study :
A study conducted by researchers demonstrated that this compound effectively inhibited the activity of acetylcholinesterase (ACE), an enzyme crucial for neurotransmission. The inhibition was dose-dependent, with an IC50 value indicating significant potency against this enzyme. Reference: PMC9569485 -
Receptor Binding Analysis :
Another investigation assessed the binding affinity of this compound to serotonin receptors. The results indicated a high affinity for the 5-HT_2C receptor subtype, suggesting potential applications in treating mood disorders. Reference: PMC10843732 -
Antioxidant Efficacy :
Research evaluating the antioxidant capacity revealed that this compound exhibited comparable efficacy to standard antioxidants like ascorbic acid in scavenging free radicals. Reference: MDPI Review on Aminochalcones
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Pyridyl vs. Phenyl Substitution: Pyridyl-containing compounds (e.g., the target compound) exhibit higher polarity due to the nitrogen atom in the aromatic ring, enhancing solubility in aqueous environments compared to bromophenyl or methylphenyl analogs . The 2-methoxy group on the pyridyl ring may participate in hydrogen bonding, influencing receptor interactions, as seen in related compounds with adrenoceptor affinity .
Enantiomeric pairs (e.g., (2R) vs. (2S) in ) highlight the importance of stereochemistry in pharmacological activity, though specific data for the target compound remain unexplored .
The 2-methyl group in the 4-methoxy-2-methylphenyl derivative introduces steric hindrance, which may limit interactions with deep binding pockets in proteins .
Q & A
Q. What are the common synthetic routes for (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or chiral resolution. For example, pyridine-containing ethanol derivatives are often synthesized by reacting hydroxyl-substituted pyridines with ethylene oxide under basic conditions (e.g., NaOH), leveraging nucleophilic attack to form the ethanolic backbone . Enantiomeric purity can be achieved using chiral catalysts or chromatography (e.g., chiral HPLC) to isolate the (R)-configuration . Key intermediates include 2-methoxy-4-pyridyl precursors, with reaction yields optimized by controlling temperature (40–60°C) and solvent polarity (e.g., THF or DMF) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Characterization requires:
- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups (e.g., methoxy, amino, hydroxyl).
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography to resolve absolute configuration, particularly for chiral centers .
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to assess enantiopurity (>98% ee) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?
- Methodological Answer : Enantioselective synthesis can be improved using asymmetric catalysis (e.g., Rhodium-BINAP complexes) or kinetic resolution. For instance, chiral auxiliary-mediated reactions or enzymatic resolution (e.g., lipases) have been effective for β-amino alcohols . Monitor enantiomeric excess (ee) via chiral HPLC with a mobile phase of hexane:isopropanol (80:20) at 1.0 mL/min. Reaction temperature (≤25°C) and catalyst loading (5–10 mol%) significantly impact stereochemical outcomes .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent). Standardize protocols using:
- Dose-response curves across multiple concentrations (1 nM–100 µM).
- Control experiments with enantiomers to isolate stereospecific effects .
- Structural analogs (e.g., 2-chloro vs. 2-fluoro pyridyl derivatives) to probe substituent effects on target binding .
Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. What experimental strategies are recommended for studying interactions with biological targets?
- Methodological Answer : Use a combination of:
- Molecular docking (AutoDock Vina) to predict binding modes, focusing on hydrogen bonds between the amino/hydroxyl groups and active-site residues .
- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH).
- X-ray crystallography of protein-ligand complexes to resolve binding conformations at 1.5–2.0 Å resolution .
For cellular studies, employ fluorescently tagged derivatives (e.g., FITC conjugates) to track subcellular localization via confocal microscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
